2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a phenyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide typically involves the reaction of indole-2,3-dione (isatin) with phenylhydrazinecarbothioamide under specific conditions. One common method includes refluxing isatin and phenylhydrazinecarbothioamide in ethanol, followed by cyclization to form the desired product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different indole derivatives, while reduction can produce various hydrazinecarbothioamide derivatives .
Scientific Research Applications
2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and possibly cancer.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. Molecular docking studies have shown that the compound can bind to target proteins, disrupting their function and leading to the death of the microorganisms .
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione (Isatin): A precursor in the synthesis of 2-(3-oxo-3H-indol-2-yl)-N-phenylhydrazinecarbothioamide, known for its wide range of biological activities.
N-phenylhydrazinecarbothioamide: Another precursor, used in various synthetic applications.
Uniqueness
This compound stands out due to its unique combination of an indole ring and a hydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12N4OS |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
(1E)-1-[(3-hydroxy-1H-indol-2-yl)imino]-3-phenylthiourea |
InChI |
InChI=1S/C15H12N4OS/c20-13-11-8-4-5-9-12(11)17-14(13)18-19-15(21)16-10-6-2-1-3-7-10/h1-9,17,20H,(H,16,21)/b19-18+ |
InChI Key |
KUXGDDQHFXOXLZ-VHEBQXMUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=S)/N=N/C2=C(C3=CC=CC=C3N2)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N=NC2=C(C3=CC=CC=C3N2)O |
Origin of Product |
United States |
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